molecular formula C16H16N4O B2709419 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea CAS No. 899990-63-7

1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea

Número de catálogo: B2709419
Número CAS: 899990-63-7
Peso molecular: 280.331
Clave InChI: IWWLJWFNJRWKOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a chemical compound with the CAS Number 941951-53-7 . It features a molecular structure combining a 1-methylindole moiety and a 6-methylpyridin-2-yl group linked by a urea bridge. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Research into analogous compounds, particularly those containing the indole nucleus, has demonstrated significant potential in various therapeutic areas. For instance, indole derivatives have been extensively studied as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . Other indole-based compounds have shown promising antiviral, anti-inflammatory, antimicrobial, and antioxidant activities in scientific research . This specific urea derivative is provided as a high-purity building block for researchers to explore its potential applications in drug discovery and chemical biology. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-(1-methylindol-3-yl)-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-6-5-9-15(17-11)19-16(21)18-13-10-20(2)14-8-4-3-7-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLJWFNJRWKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 6-methyl-2-aminopyridine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.

Industrial Production Methods

In an industrial setting, the production of 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research has indicated that 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea exhibits bioactive properties , including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : It has demonstrated effectiveness against certain fungal pathogens, suggesting potential applications in treating fungal infections.

Medicine

This compound is being explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research involving NCI-60 human cancer cell lines has shown promising antiproliferative effects .
  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in disease pathways, modulating their activity to exert therapeutic effects. For example, it could inhibit enzymes associated with cancer progression .

Case Study 1: Antiproliferative Activity

A study synthesized a series of urea derivatives related to 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea and tested them against various cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, particularly against melanoma and renal cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were screened against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated notable antibacterial activity, supporting further investigation into its use as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea with key analogs, focusing on structural features, functional groups, and reported activities:

Compound Name Core Structure Functional Groups Biological Activity/Notes Reference
1-(1-Methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea Indole + pyridine + urea Urea, methylindole, methylpyridine Hypothesized kinase or receptor modulation (based on urea’s H-bonding capacity) N/A (Target)
3-(1-Methyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea Indole + pyrrolidinone + urea Urea, pyrrolidinone, methylindole Structural data available (45 atoms: C17H22N4O2); no explicit activity reported
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)pyrrole-3-carboxylate Bis-indole pyrrole + ester Ester, Boc-protected amine Minimal anticancer activity (NCI screening); moderate activity in HOP-92 and SNB-75 cells
(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one Indole + α,β-unsaturated ketone Ketone, methylindole Antimalarial activity (molecular docking studies; 41.55% synthetic yield)
Enzastaurin Hydrochloride (LY-317615) Bis-indole maleimide + piperidine Maleimide, methylindole Protein kinase C inhibitor; used in oncology trials (CAS 359017-79-1)
GF109203X Indolylmaleimide Maleimide, dimethylaminopropyl Kinase inhibitor (PKC, GSK-3β); cited in signaling pathway studies

Key Structural and Functional Insights:

Urea vs. Maleimide-based compounds () target kinases but lack the urea’s versatility in H-bond interactions.

Indole Substitution Patterns :

  • The 1-methylindole group is conserved across multiple compounds (target, ), suggesting its role in π-π stacking or hydrophobic interactions. Pyridine (target) and phenyl () substituents may modulate solubility and target specificity.

Actividad Biológica

1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 6-methyl-2-aminopyridine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction occurs in organic solvents such as dichloromethane or dimethylformamide under mild conditions. The final product is purified through crystallization or chromatography techniques.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features, particularly the indole and pyridine moieties, facilitate interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has highlighted the anticancer potential of 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating potent activity in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Analog Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar analogs:

Compound NameStructureBiological Activity
1-(1H-indol-3-yl)-3-(2-pyridyl)ureaSimilar structureModerate anticancer activity
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)ureaMethyl at 4-positionEnhanced cytotoxicity
1-(1H-indol-3-yl)-3-(3-chloropyridin-2-yl)ureaChlorine substitutionIncreased antimicrobial potency

This table illustrates that variations in substituents can significantly influence biological activity, highlighting the importance of structural optimization in drug design.

Case Studies

Recent studies have provided valuable insights into the specific applications of this compound:

  • Cytotoxicity Against Cancer Cells : A study by Xia et al. reported that 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea exhibited an IC50 value of approximately 49.85 μM against A549 cells, demonstrating substantial growth inhibitory properties .
  • Antimicrobial Efficacy : Another investigation found that this compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 31.108 μg/mL (MBIC), showcasing its potential in treating biofilm-associated infections .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step coupling reactions. A key step is the formation of the urea bridge via reaction between an isocyanate derivative (e.g., 6-methylpyridin-2-yl isocyanate) and an amine (e.g., 1-methyl-1H-indol-3-amine). Catalytic methods like Buchwald-Hartwig amination or Suzuki coupling may be used to assemble heterocyclic intermediates. Optimal conditions include anhydrous solvents (e.g., DMF or THF), temperatures between 60–100°C, and catalysts such as palladium complexes for cross-coupling steps. Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and urea linkage (e.g., NH peaks at δ 8–10 ppm).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Which in vitro assays are used to evaluate its preliminary biological activity?

  • Enzyme inhibition assays : Measure IC50 against kinases or receptors using fluorescence-based or radiometric methods.
  • Cell viability assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HCT-116 or A549) to assess antiproliferative effects.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How do structural modifications to the indole and pyridine moieties influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Indole N-methylation : Enhances metabolic stability by reducing oxidative deamination.
  • Pyridine methyl substitution : Improves lipophilicity, enhancing blood-brain barrier penetration in neurotargeting studies.
  • Urea linker replacement : Substitution with thiourea or amide groups alters hydrogen-bonding capacity, impacting target affinity. Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors predict optimal substituent patterns .

Q. What strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?

  • Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance solubility.
  • Salt formation : Hydrochloride or mesylate salts improve bioavailability.
  • Nanoformulations : Liposomal encapsulation or polymeric nanoparticles for sustained release. Solubility is quantified via shake-flask method or dynamic light scattering (DLS) .

Q. How can contradictory IC50 values across studies be systematically addressed?

  • Assay standardization : Uniform cell lines (e.g., HEK293 for kinase assays), incubation times (24–72 hr), and ATP concentrations.
  • Compound validation : Independent synthesis batches analyzed via LC-MS to rule out degradation products.
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

Q. What mechanistic insights can molecular docking and dynamics simulations provide?

  • Target binding modes : Docking into ATP-binding pockets of kinases (e.g., EGFR or CDK2) identifies key interactions (e.g., hydrogen bonds with hinge regions).
  • Dynamic stability : MD simulations (100 ns trajectories) assess conformational changes upon binding. Free energy calculations (MM-PBSA) quantify binding affinity differences between analogs .

Q. How is metabolic stability evaluated in preclinical development?

  • Liver microsome assays : Incubation with NADPH to measure half-life (t1/2) and intrinsic clearance.
  • CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® CYP substrates) identify isoform-specific interactions.
  • Metabolite profiling : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.